molecular formula C11H10ClN3S B2854802 2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride CAS No. 2287288-89-3

2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride

Cat. No.: B2854802
CAS No.: 2287288-89-3
M. Wt: 251.73
InChI Key: UOAFUGDABQYJSI-UHFFFAOYSA-N
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Description

2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride (CAS 2287288-89-3) is a chemical compound with the molecular formula C 11 H 10 ClN 3 S and a molecular weight of 251.74 g/mol . This hydrochloride salt features a benzonitrile moiety linked to a 2-amino-1,3-thiazole ring, a scaffold recognized in medicinal chemistry for its diverse pharmacological potential . The 2-aminothiazole core is a privileged structure in drug discovery, known to serve as a key intermediate in the synthesis of compounds with a range of biological activities . Researchers value this heterocyclic system for its versatility in developing new therapeutic agents. Derivatives of 2-aminothiazole have been extensively studied and reported to exhibit various properties, including serving as enzyme inhibitors and allosteric modulators of protein targets . This makes the 2-aminothiazole ring a valuable template for constructing novel molecules in hit-to-lead optimization campaigns and chemical biology research. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S.ClH/c12-6-9-4-2-1-3-8(9)5-10-7-14-11(13)15-10;/h1-4,7H,5H2,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAFUGDABQYJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)N)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial activity. Specifically, 2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride has shown efficacy against various bacterial strains. A study demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Potential
The compound's structural features suggest it may interact with cellular pathways involved in cancer progression. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. This positions it as a candidate for further investigation in cancer therapeutics .

Therapeutic Applications

Drug Development
Given its promising biological activities, this compound is being explored in drug discovery programs targeting infectious diseases and cancer. Its ability to modulate enzyme activities related to tumor growth and resistance mechanisms makes it a valuable compound for further development .

Cosmetic Formulations
There is emerging interest in the use of thiazole derivatives in cosmetic formulations due to their antimicrobial properties. The compound can be incorporated into topical products aimed at preventing skin infections and promoting skin health .

Case Studies

StudyFocusFindings
Smith et al. (2020)Antimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus growth with MIC values of 15 µg/mL.
Johnson et al. (2021)Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM after 48 hours of treatment.
Lee et al. (2022)Cosmetic ApplicationsFormulated into a cream that showed reduced bacterial count on skin samples after one week of application.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in these interactions .

Comparison with Similar Compounds

Positional Isomers and Benzene Substituent Variations

  • 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile hydrochloride (C₁₁H₁₀ClN₃S): A positional isomer with the thiazolylmethyl group at the benzene ring’s 3-position. This minor structural shift may alter binding affinity in target proteins due to steric or electronic effects .
  • Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride (C₁₂H₁₃ClN₂O₂S): Replaces the nitrile with a methyl ester, increasing hydrophilicity (logP ~1.2 vs. Molecular weight: 284.76 g/mol .

Thiazole Ring Modifications

  • 5-Chloro-1,3-thiazol-2-amine hydrochloride (C₃H₅Cl₂N₂S): Simplifies the structure by removing the benzonitrile moiety. The chloro substituent on the thiazole reduces basicity compared to the amino group, impacting interactions with acidic residues in biological targets .
  • 2-[(2-Chloro-1,3-thiazol-5-yl)methylamino]-4-methoxy-3-methylbenzonitrile (C₁₄H₁₂ClN₃OS): Substitutes the thiazole’s amino group with chlorine and adds methoxy/methyl groups to the benzene ring.

Benzimidazole-Based Analogs

  • [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride (C₈H₁₀Cl₂FN₃):
    Replaces the thiazole with a fluorinated benzimidazole core. The dihydrochloride salt form improves solubility, while the fluorine atom introduces electronegativity, altering electronic distribution .
  • 2-Aminoethyl-5-methoxy-benzimidazole dihydrochloride (C₁₀H₁₄Cl₂N₃O): Features an ethylamine linker and methoxy group, extending the molecule’s length and hydrogen-bonding capacity. The dihydrochloride salt further enhances aqueous solubility .

Substituent-Driven Functional Differences

  • 4-Amino-2-methyl-5-phenylthiazole Hydrochloride (C₁₀H₁₁ClN₂S): Lacks the benzonitrile group but incorporates a phenyl substituent on the thiazole.
  • 5-amino-2-(methylamino)benzonitrile hydrochloride (C₈H₁₀ClN₃): Shifts the amino group to the benzene ring and adds a methylamino substituent.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Notable Properties Reference
Target Compound C₁₁H₁₀ClN₃S 251.73 2-Amino-thiazole, benzonitrile Monohydrochloride High polarity, moderate logP
3-[(2-Amino-thiazol-5-yl)methyl]benzonitrile HCl C₁₁H₁₀ClN₃S 251.73 Positional isomer (3-CN) Monohydrochloride Altered steric effects
Methyl 3-[(2-amino-thiazol-5-yl)methyl]benzoate HCl C₁₂H₁₃ClN₂O₂S 284.76 Methyl ester (vs. CN) Monohydrochloride Increased hydrophilicity
5-Chloro-thiazol-2-amine HCl C₃H₅Cl₂N₂S 187.51 Chloro-thiazole Monohydrochloride Reduced basicity
2-[(2-Chloro-thiazol-5-yl)methylamino]-benzonitrile C₁₄H₁₂ClN₃OS 297.78 Chloro-thiazole, methoxy, methyl Free base High lipophilicity
[(5-Fluoro-benzimidazol-2-yl)methyl]amine 2HCl C₈H₁₀Cl₂FN₃ 254.09 Fluoro-benzimidazole Dihydrochloride Enhanced solubility, electronegativity

Key Findings

Electronic Effects: Amino-substituted thiazoles (target compound) exhibit stronger hydrogen-bonding capacity than chloro analogs, favoring interactions with polar biological targets .

Solubility: Dihydrochloride salts (e.g., benzimidazole derivatives) generally show higher aqueous solubility than monohydrochloride forms, critical for bioavailability .

Lipophilicity: Benzonitrile derivatives balance polarity and membrane permeability, whereas phenyl/thiazole hybrids (e.g., 4-Amino-2-methyl-5-phenylthiazole) prioritize lipophilicity for CNS penetration .

Biological Activity

2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile; hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Common Name : 2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile; hydrochloride
  • CAS Number : 2287288-89-3
  • Molecular Weight : 251.74 g/mol
  • Linear Formula : C11H10ClN3S

Biological Activity Overview

The compound exhibits significant biological activities, including:

  • Antitumor Activity
    • Thiazole derivatives, including this compound, have shown promising anticancer properties. Research indicates that thiazole rings are critical for cytotoxic activity against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values ranging from 1.61 µg/mL to 23.30 mM against different tumor types .
    • A study involving structural activity relationship (SAR) analysis revealed that modifications on the phenyl ring and thiazole moiety significantly influence cytotoxicity. The introduction of electron-donating groups enhances the compound's potency against cancer cells .
  • Antimicrobial Activity
    • The compound has also been evaluated for its antimicrobial properties. Thiazole-containing compounds have been reported to exhibit antibacterial effects comparable to standard antibiotics like norfloxacin. In vitro studies demonstrated effective inhibition against bacterial strains such as Staphylococcus epidermidis .
    • The presence of specific substituents on the thiazole ring enhances antibacterial activity, suggesting a structure-dependent efficacy .

The mechanisms through which 2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile; hydrochloride exerts its biological effects include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Inhibition of Cell Proliferation : Studies indicate that the compound inhibits cell cycle progression in cancer cells, leading to reduced proliferation rates .

Case Studies

Several studies have investigated the biological activities of this compound:

  • Anticancer Efficacy
    • A recent study demonstrated that a related thiazole derivative exhibited significant cytotoxic activity against human glioblastoma U251 cells with an IC50 value significantly lower than standard treatments like doxorubicin .
    • Another investigation reported that modifications in the thiazole structure led to enhanced apoptosis rates in specific cancer cell lines compared to untreated controls .
  • Antibacterial Effects
    • In a comparative study, several thiazole derivatives were synthesized and tested for antibacterial activity. The results indicated that compounds similar to 2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile; hydrochloride showed comparable or superior efficacy against Gram-positive bacteria compared to established antibiotics .

Data Tables

Biological ActivityIC50 Values (µg/mL)Target Cell Lines
Antitumor1.61 - 23.30Various cancer types
AntibacterialComparable to NorfloxacinStaphylococcus epidermidis

Q & A

Q. (Advanced)

  • DFT calculations : B3LYP/6-31G* level predicts electron density and reactive sites (e.g., nucleophilic thiazole nitrogen).
  • Molecular dynamics : AMBER force field models aqueous solubility and aggregation.
  • LogP/pKa estimation : Software like MarvinSuite or ACD/Labs correlates with HPLC retention times (C18 column, 60% acetonitrile).
  • Crystallinity prediction : Lattice energy calculations (Dassault BIOVIA) align with experimental DSC data (melting point ~220°C) .

How can researchers analyze contradictory data in biological activity studies involving this compound?

(Advanced)
Methodological steps :

  • Dose-response validation : Repeat assays with fresh stock solutions to rule out degradation.
  • Target selectivity profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions.
  • Metabolite analysis : LC-MS/MS detects in situ degradation products that may exhibit unintended activity.
  • Structural analogs : Compare with methyl-substituted thiazole derivatives to isolate structure-activity relationships .

What purification techniques are optimal for isolating high-purity 2-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile hydrochloride?

Q. (Basic)

  • Recrystallization : Use ethanol/water (3:1 v/v) at 4°C for hydrochloride salt formation.
  • Column chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (1:2) removes non-polar impurities.
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) achieves >99% purity. Monitor at 280 nm for aromatic absorption .

How does the hydrochloride salt form influence the compound’s stability and solubility?

Q. (Advanced)

  • Stability : The hydrochloride salt reduces hygroscopicity compared to the free base, enhancing shelf life (stable >12 months at −20°C).
  • Solubility : Aqueous solubility increases to ~50 mg/mL (pH 3–4) due to protonation of the thiazole amino group. In DMSO, solubility exceeds 100 mM, suitable for in vitro assays.
  • Characterization : TGA/DSC confirms salt formation (decomposition onset ~250°C) .

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